molecular formula C11H14N4O2 B12471395 methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate

methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B12471395
M. Wt: 234.25 g/mol
InChI Key: IBHZLHURQDLHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 1H-pyrazole-4-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylate
  • 1-Ethyl-1H-pyrazole-4-carboxylate
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and the presence of both methyl and ethyl groups contribute to its versatility in various applications .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 1-[(2-ethylpyrazol-3-yl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C11H14N4O2/c1-3-15-10(4-5-12-15)8-14-7-9(6-13-14)11(16)17-2/h4-7H,3,8H2,1-2H3

InChI Key

IBHZLHURQDLHRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN2C=C(C=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.